1,1-difluoro-2-isocyanatopropane
Description
Structure
3D Structure
Properties
CAS No. |
2649065-00-7 |
|---|---|
Molecular Formula |
C4H5F2NO |
Molecular Weight |
121.09 g/mol |
IUPAC Name |
1,1-difluoro-2-isocyanatopropane |
InChI |
InChI=1S/C4H5F2NO/c1-3(4(5)6)7-2-8/h3-4H,1H3 |
InChI Key |
CALYRIKEOPMWSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)F)N=C=O |
Purity |
95 |
Origin of Product |
United States |
**synthetic Methodologies for 1,1 Difluoro 2 Isocyanatopropane**
Precursor Synthesis and Functionalization for 1,1-difluoro-2-isocyanatopropane
The creation of this compound hinges on the successful synthesis and subsequent modification of a functionalized 1,1-difluoropropane (B3041945) scaffold. This process involves two critical phases: assembling the core structure and then converting existing functional groups to generate the final isocyanate moiety.
The foundational step in the synthesis is the construction of a propane (B168953) chain featuring a geminal difluoro group at the C1 position and a functional handle at the C2 position, which will later be converted to the isocyanate.
The introduction of a gem-difluoro unit (CF₂) is a key transformation in organofluorine chemistry. For a propane backbone, this is most commonly achieved through the deoxofluorination of a suitable ketonic precursor, such as 1-hydroxypropan-2-one or a protected derivative thereof. This method replaces a carbonyl oxygen with two fluorine atoms. Various reagents can accomplish this transformation, with differing yields and substrate compatibility.
Common deoxofluorination agents include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues like Morph-DAST. nih.gov These reagents are effective for converting ketones into the corresponding gem-difluorides. The general reaction involves the activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic substitution by fluoride (B91410) ions.
Another approach involves the treatment of 1,3-dithiolanes, derived from the corresponding ketone, with halogen fluorides. acs.org This provides an alternative route to the gem-difluoro moiety.
Table 1: Representative Deoxofluorination Methods for Ketone to Gem-Difluoride Conversion
| Precursor Type | Fluorinating Agent | Conditions | Product Type | Typical Yield |
| Aliphatic Ketone | DAST | CH₂Cl₂, rt | Gem-difluoroalkane | 50-70% |
| Cyclobutanone | Morph-DAST | CH₂Cl₂, 0 °C to rt | Gem-difluorocyclobutane | 65% nih.gov |
| Aliphatic Ketone | Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | Neat, 80 °C | Gem-difluoroalkane | 60-80% |
Strategies for the Construction of the 1,1-difluoropropane Backbone [27, 30, 31, 33]
Functional Group Interconversions for Amine Precursor Generation
The isocyanate group is typically synthesized from a primary amine precursor. Therefore, a crucial part of the synthetic strategy is the conversion of an intermediate, such as 1,1-difluoropropan-2-ol (B3052644) or 1,1-difluoropropan-2-one, into 1,1-difluoro-2-aminopropane. Functional group interconversion (FGI) provides a powerful toolkit for this purpose. imperial.ac.ukvanderbilt.edu
Several reliable pathways exist:
From an Alcohol (1,1-difluoro-2-propanol): The hydroxyl group is a poor leaving group and must first be activated. This is typically done by converting it into a sulfonate ester, such as a tosylate or mesylate. The resulting sulfonate is an excellent leaving group and can be displaced by an azide (B81097) nucleophile (e.g., sodium azide). The resulting 1-azido-1,1-difluoropropane is then reduced to the target amine, 1,1-difluoro-2-aminopropane. Common reduction methods include catalytic hydrogenation (H₂/Pd-C) or treatment with lithium aluminum hydride (LiAlH₄). vanderbilt.edu This sequence often proceeds with inversion of stereochemistry at the C2 center if it is chiral.
From a Ketone (1,1-difluoropropan-2-one): Reductive amination offers a more direct route from the ketone precursor. The ketone can be reacted with ammonia (B1221849) or an ammonia source in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the primary amine directly.
Once the 1,1-difluoro-2-aminopropane precursor is obtained, it is converted to the final product, this compound. This is typically achieved by reaction with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547) or diphosgene, often in the presence of a non-nucleophilic base.
Table 2: Common Functional Group Interconversions for Amine Synthesis
| Starting Functional Group | Reagent Sequence | Intermediate | Final Amine Yield |
| Alcohol | 1. TsCl, Pyridine 2. NaN₃ 3. H₂, Pd/C | Alkyl Azide | High |
| Ketone | NH₃, NaBH₃CN | Imine (in situ) | Moderate to High |
| Alcohol | 1. Ph₃P, DEAD 2. DPPA 3. PPh₃, H₂O | Alkyl Azide | Good |
Stereo-controlled Synthesis of Chiral Propane Derivatives for this compound
Since the C2 position of this compound is a stereocenter, controlling its configuration is essential for synthesizing enantiomerically pure material. This control can be introduced at various stages of the synthesis.
Establishing the chirality at the C2 position can be achieved through several modern synthetic methods. A highly effective strategy is the enantioselective reduction of the prochiral ketone, 1,1-difluoropropan-2-one.
Catalytic Asymmetric Reduction: Using chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands (e.g., BINAP), or enzyme-based catalysts, the ketone can be reduced to the chiral alcohol (R)- or (S)-1,1-difluoro-2-propanol with high enantiomeric excess (ee).
Enzymatic and Photoenzymatic Methods: Biocatalysis offers a powerful route to chiral fluorinated molecules. nih.gov Specific enzymes or photoenzymes can catalyze reactions that create or resolve chiral centers with high selectivity, which could be applied to generate a chiral precursor to this compound. nih.gov For instance, enzymes could be used for the enantioselective synthesis of a related fluorinated amide or amine. nih.gov
These enantioselective methods produce a chiral alcohol, which can then be carried forward to the amine and isocyanate through the functional group interconversions described previously, often with a predictable stereochemical outcome (e.g., inversion or retention).
Table 3: Examples of Enantioselective Ketone Reduction
| Substrate Type | Catalyst/Reagent | Chiral Ligand/Enzyme | Product | Enantiomeric Excess (ee) |
| Aryl Ketone | RuCl₂(PPh₃)₃ | (S,S)-TsDPEN | Chiral Alcohol | >95% |
| Fluoroalkyl Ketone | Carbonyl Reductase | N/A | Chiral Alcohol | >99% |
| Prochiral Ketone | BH₃ | CBS Catalyst (Corey-Bakshi-Shibata) | Chiral Alcohol | >90% |
Isocyanate Moiety Introduction from Precursors
The formation of the isocyanate can be achieved through several reliable organic reactions, starting from either amine or carboxylic acid derivatives. These methods include direct reaction with phosgene or its substitutes, or rearrangement reactions that generate the isocyanate intermediate.
The most established industrial method for producing isocyanates involves the reaction of a primary amine with phosgene (COCl₂). google.com This approach is applicable to the synthesis of this compound, starting from its corresponding amine, 1,1-difluoro-2-aminopropane. The process typically involves the formation of a carbamoyl (B1232498) chloride intermediate, which is then thermolyzed to yield the isocyanate and hydrogen chloride. google.com The hazardous nature of phosgene has, however, driven research into safer alternatives. google.comcas.cnresearchgate.net
The presence of fluorine atoms in the amine precursor significantly influences its reactivity. Optimizing reaction conditions is crucial for achieving high yields and minimizing side reactions. Key parameters include temperature, solvent, and the stoichiometry of the reactants. For fluorinated aliphatic amines, careful control of temperature is necessary to manage the exothermic reaction with phosgene. The choice of an inert solvent is also critical to ensure homogeneity and to help dissipate heat. Computational and experimental studies on similar fluorination reactions have shown that adjustments in reaction time and temperature can lead to full conversion of the starting material. researchgate.net
Table 1: Optimization Parameters for Phosgenation of Fluorinated Amines
| Parameter | Objective and Considerations | Typical Range/Condition |
|---|---|---|
| Temperature | Control exothermic reaction, prevent side-product formation, and ensure complete conversion. | Low temperature for initial mixing, followed by controlled heating for thermolysis (e.g., 80-120°C). researchgate.net |
| Solvent | Inert solvent to dissolve reactants and facilitate heat transfer. Must be stable to HCl and phosgene. | Chlorinated hydrocarbons (e.g., chlorobenzene) or high-boiling point aromatic hydrocarbons. |
| Pressure | Maintain phosgene in the liquid phase and control the removal of HCl gas byproduct. | Typically performed at or slightly above atmospheric pressure. |
| Reactant Ratio | A slight excess of phosgene is often used to ensure complete conversion of the amine. | Molar ratio of Phosgene:Amine > 1:1. |
To improve the efficiency and safety of phosgenation, catalytic systems can be employed. While specific catalysts for the phosgenation of 1,1-difluoro-2-aminopropane are not widely documented, general principles from related fluorination and carbonylation reactions suggest potential candidates. Lewis acids can activate the phosgene molecule, while certain transition-metal complexes could lower the activation energy of the reaction, allowing for milder conditions. nsf.gov The development of effective catalysts is a key area of research aimed at reducing the reliance on high temperatures and pressures in isocyanate manufacturing. researchgate.net
Growing environmental and safety concerns regarding the use of phosgene have spurred the development of non-phosgene pathways to isocyanates. cas.cnresearchgate.net These methods often involve rearrangement reactions of carboxylic acid derivatives or amides, providing safer and more environmentally benign alternatives. google.comresearchgate.net
The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. nih.govnih.gov The reaction proceeds through an acyl azide intermediate, which undergoes thermal or photochemical decomposition to yield the isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the corresponding fluorinated carboxylic acid precursor, such as 3,3-difluoro-2-methylpropanoic acid, would be the starting material.
A key advantage of the Curtius rearrangement is that it occurs with complete retention of the stereochemistry of the migrating group. nih.gov The reaction is also tolerant of a wide variety of functional groups, making it highly valuable in complex organic synthesis. wikipedia.org The isocyanate can be formed under mild conditions and can be isolated or used in situ for subsequent reactions. nih.govnih.gov
Table 2: General Steps for Curtius Rearrangement
| Step | Description | Common Reagents |
|---|---|---|
| 1. Acyl Azide Formation | The fluorinated carboxylic acid is converted into an acyl azide. This is often done by first converting the acid to an acyl chloride, followed by reaction with an azide salt. | Thionyl chloride (SOCl₂), sodium azide (NaN₃), or diphenylphosphoryl azide (DPPA). organic-chemistry.orgmasterorganicchemistry.com |
| 2. Rearrangement | The acyl azide is heated in an inert solvent, causing it to lose dinitrogen gas (N₂) and rearrange to form the isocyanate. | Heat (thermal decomposition) in a solvent like toluene (B28343) or benzene. proprep.com |
| 3. Isolation/Trapping | The resulting this compound can be isolated by distillation or trapped with a nucleophile (e.g., an alcohol to form a carbamate). | Isolation via distillation; trapping with alcohols (e.g., tert-butanol) or amines. wikipedia.org |
The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. wikipedia.orgtcichemicals.com To synthesize this compound using this method, one would start with a fluorinated amide such as 2,2-difluoropropanamide. The reaction involves treating the amide with bromine or chlorine in the presence of a strong base, like sodium hydroxide. orgoreview.com
The mechanism involves the deprotonation of the amide, followed by halogenation on the nitrogen to form an N-haloamide. A second deprotonation yields an anion that rearranges, with the alkyl group migrating from the carbonyl carbon to the nitrogen, displacing the halide ion and forming the isocyanate. masterorganicchemistry.comwikipedia.org The isocyanate can then be hydrolyzed to an amine or used for other purposes. tcichemicals.com Modified versions of the Hofmann rearrangement, sometimes using silver salt promoters, have been developed to produce isocyanates in high yield under essentially water-free conditions. google.com
Table 3: Key Stages of the Hofmann Rearrangement for Isocyanate Synthesis
| Stage | Intermediate | Reagents & Conditions |
|---|---|---|
| N-Halogenation | N-bromo-2,2-difluoropropanamide | Bromine (Br₂) and Sodium Hydroxide (NaOH) in an aqueous solution. wikipedia.org |
| Anion Formation | N-bromoamide anion | Abstraction of the remaining amide proton by a strong base (NaOH). wikipedia.orgorgoreview.com |
| Rearrangement | This compound | Spontaneous rearrangement with loss of bromide ion (Br⁻). masterorganicchemistry.com |
Non-Phosgenation Synthetic Routes to this compound [10, 18, 22, 26]
Urethane (B1682113) Cleavage Methodologies
A prominent non-phosgene route for the synthesis of isocyanates is the thermal or catalytic decomposition of the corresponding urethanes (carbamates). ebrary.net This methodology avoids the use of highly toxic phosgene and is a viable pathway to produce this compound. The process is a two-step sequence: first, the formation of a suitable urethane precursor, followed by its cleavage to yield the target isocyanate and an alcohol byproduct.
The precursor, a 1,1-difluoro-2-propyl urethane, would first be synthesized from 1,1-difluoro-2-aminopropane. This amine can be reacted with various reagents, such as dialkyl carbonates (e.g., dimethyl carbonate, DMC) or chloroformates, to form the urethane linkage. The subsequent step is the thermolysis of the purified urethane. ebrary.net This cleavage is typically performed at elevated temperatures, often under vacuum to facilitate the removal of the alcohol byproduct, which shifts the equilibrium towards the isocyanate product. ebrary.netresearchgate.net The thermal stability of the urethane and the boiling points of the desired isocyanate and the alcohol byproduct are critical parameters in optimizing the reaction conditions. For polyurethane materials, the cleavage of urethane bonds is a primary step in thermal decomposition, regenerating isocyanates. researchgate.netresearchgate.netdiva-portal.org While the specific conditions for 1,1-difluoro-2-propyl urethane are not detailed in the literature, general principles from related compounds provide a framework for this synthetic strategy.
Table 1: General Conditions for Urethane Cleavage to Isocyanates
| Precursor Type | Reaction Condition | Catalyst | Outcome | Reference |
|---|---|---|---|---|
| N,N'-(4-Methyl-1,3-phenylene)bis(C,C'-dimethyl carbamate) | Progressive heating up to ~170 °C, followed by thermolysis | None specified | Toluene diisocyanate (TDI) and methanol | ebrary.net |
| 1,3-Diphenyl Urea (B33335) (DPU) | 350–450 °C in a flow reactor | None specified | Phenyl isocyanate and aniline | utwente.nlmdpi.com |
| Polyurethane foams | Heating above 150-300 °C | None specified | Isocyanate groups and polyols | researchgate.netdiva-portal.org |
Carbonylation-Based Syntheses from Fluorinated Nitro or Amine Compounds
Carbonylation reactions offer a direct and efficient pathway to isocyanates from either amino or nitro compounds, utilizing carbon monoxide (CO) as the carbonyl source. mdpi.com This method is a significant alternative to phosgene-based syntheses.
The synthesis of this compound could be envisioned starting from either 1,1-difluoro-2-aminopropane or 1,1-difluoro-2-nitropropane.
Carbonylation of Amines: The direct carbonylation of the primary amine, 1,1-difluoro-2-aminopropane, in the presence of an oxidant and a suitable catalyst system (e.g., palladium-based) can yield the isocyanate. mdpi.com Oxidative carbonylation processes often involve a palladium catalyst, which gets reduced during the catalytic cycle and is then reoxidized by an external oxidant. mdpi.com
Reductive Carbonylation of Nitro Compounds: Alternatively, the reductive carbonylation of 1,1-difluoro-2-nitropropane provides another route. This reaction involves the reduction of the nitro group and simultaneous incorporation of a carbonyl group. ebrary.net Catalyst systems for this transformation are often based on transition metals like palladium or rhodium. The reaction mechanism can be complex, but it effectively converts the nitro compound to the isocyanate under CO pressure. ebrary.net
Table 2: Catalyst Systems for Carbonylation-Based Isocyanate Synthesis
| Starting Material Type | Catalyst System | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Nitroaromatics | Palladium (Pd) catalysts | Reductive Carbonylation | Aromatic carbamates (isocyanate precursors) | ebrary.net |
| Phenethyl alcohols | Pd(II) with mono-N-protected amino acid ligands | C–H Carbonylation | 1-Isochromanones | rsc.org |
| Alkynes | PdI₂ | Oxidative Dialkoxycarbonylation | Maleate derivatives | mdpi.com |
Green Chemistry Approaches to this compound Synthesis
In line with the principles of sustainable chemistry, several green approaches can be applied to the synthesis of this compound, primarily focusing on avoiding hazardous reagents like phosgene and minimizing waste. rsc.org
Key green strategies include:
Non-Phosgene Reagents: The use of dimethyl carbonate (DMC) or even carbon dioxide (CO₂) as a C1 source represents a much safer alternative to phosgene. ebrary.netresearchgate.net The reaction of 1,1-difluoro-2-aminopropane with DMC can produce the corresponding urethane, which is then thermally cleaved to the isocyanate, recycling the resulting methanol. ebrary.net Direct synthesis from amines and CO₂ is an area of active research, often requiring effective catalysts and dehydration agents to drive the reaction. researchgate.netbeilstein-journals.org
Catalytic Processes: The development of highly efficient and recyclable catalysts for carbonylation or urethane cleavage reactions is a cornerstone of green synthesis. researchgate.netchemrxiv.org Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused.
Alternative Reaction Conditions: The use of microwave irradiation has been shown to accelerate the synthesis of isocyanates via the Staudinger–aza-Wittig reaction, potentially reducing reaction times and energy consumption compared to conventional heating. beilstein-journals.org
Atom Economy: Reactions like the Curtius rearrangement, which can be a thermal or photochemical decomposition of a carboxylic azide to an isocyanate, offer high atom economy. libretexts.org This could be a potential, though likely multi-step, route starting from a carboxylic acid precursor.
Recently, a novel method for polyurethane synthesis has been developed using fluorinated carbonates, which react with diamines without the need for catalysts or solvents, producing high-quality polyurethanes. eurekalert.org The only byproduct, a fluorinated alcohol, can be recovered and reused. eurekalert.org This principle could potentially be adapted to synthesize the target monoisocyanate.
Table 3: Comparison of Green Synthesis Routes to Isocyanates/Urethanes
| Method | C1 Source | Key Advantages | Key Challenges | Reference(s) |
|---|---|---|---|---|
| Urethane Cleavage via DMC | Dimethyl Carbonate (DMC) | Phosgene-free; DMC is a safer reagent. | Two-step process; requires thermal energy for cleavage. | ebrary.net |
| Direct Synthesis from Amine and CO₂ | Carbon Dioxide (CO₂) | Utilizes a renewable, non-toxic C1 source. | Requires effective catalysts and removal of water. | researchgate.netbeilstein-journals.orgnih.gov |
| Reaction with Fluorinated Carbonates | Fluorinated Carbonate | Catalyst- and solvent-free; high-purity product; recyclable byproduct. | Requires synthesis of the fluorinated carbonate reagent. | eurekalert.org |
Purification Methodologies for Synthetic Intermediate and Product Isolation
The purification of this compound and its synthetic intermediates is critical to ensure high purity, which is essential for subsequent reactions or applications. The presence of the reactive isocyanate group and the volatility associated with fluorinated compounds necessitates specialized purification techniques.
Advanced Distillation Techniques for High Purity this compound
Distillation is a primary method for purifying volatile liquid compounds. For a reactive and potentially thermally sensitive compound like this compound, advanced distillation techniques are required.
Vacuum Distillation: Performing distillation under reduced pressure lowers the boiling point of the compound, thereby minimizing the risk of thermal decomposition or unwanted side reactions (e.g., polymerization or trimerization) of the isocyanate group at high temperatures.
Fractional Distillation: To separate the target isocyanate from impurities with close boiling points, such as residual starting materials or byproducts from the synthesis, fractional distillation is employed. A column with a high number of theoretical plates would be necessary for efficient separation.
Cryogenic Distillation: Given that many low-molecular-weight fluorinated compounds are highly volatile, cryogenic rectification is a powerful technique for their recovery and purification. google.comwikipedia.org This method involves distillation at very low temperatures and can be highly effective in separating volatile fluorine compounds from less volatile components or from other gases. google.com This approach would be particularly useful for isolating the final product in a very high state of purity.
Chromatographic Separation Strategies for Isomeric and Purity Control
Chromatography offers high-resolution separation and is indispensable for analytical assessment of purity and for preparative purification, especially for removing trace impurities or separating isomers.
Gas Chromatography (GC): For a volatile compound like this compound, GC is an excellent analytical tool for assessing purity. When coupled with a mass spectrometer (GC-MS), it can also be used to identify impurities. Preparative GC can be used for small-scale purification.
Supercritical Fluid Chromatography (SFC): SFC has emerged as a superior technique for the analysis and purification of isocyanates. epa.gov It uses a supercritical fluid, typically CO₂, as the mobile phase, which has properties intermediate between a gas and a liquid. shimadzu.comyoutube.com A key advantage of SFC is that it can separate a wide variety of isocyanates without the need for derivatization. epa.gov The low viscosity and high diffusivity of the supercritical CO₂ mobile phase allow for fast and efficient separations. youtube.com After separation, the CO₂ is simply evaporated, simplifying product isolation. youtube.com SFC is also considered a greener alternative to High-Performance Liquid Chromatography (HPLC) as it significantly reduces the consumption of organic solvents. shimadzu.com This technique is well-suited for both analytical purity checks and preparative-scale purification of this compound. nuvisan.com
Table 4: Chromatographic Techniques for Isocyanate Purification
| Technique | Principle | Advantages for this compound | Disadvantages | Reference(s) |
|---|---|---|---|---|
| Gas Chromatography (GC) | Separation in the gas phase based on volatility and interaction with a stationary phase. | Excellent for analyzing volatile fluorinated compounds; high resolution. | Limited to thermally stable compounds; small scale for preparative use. | osti.gov |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (e.g., CO₂) as the mobile phase. | High-resolution separation of isocyanates without derivatization; fast; green (less organic solvent); easy product isolation. | Requires specialized high-pressure equipment. | epa.govshimadzu.comyoutube.comnuvisan.com |
**reactivity and Reaction Mechanisms of 1,1 Difluoro 2 Isocyanatopropane**
Nucleophilic Addition Reactions of the Isocyanate Moiety
The carbon atom of the isocyanate group in 1,1-difluoro-2-isocyanatopropane is highly susceptible to attack by nucleophiles due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This reactivity is central to its use in polymerization reactions.
The reaction between this compound and alcohols or phenols results in the formation of urethanes (also known as carbamates). This polyaddition reaction is a fundamental process in the synthesis of polyurethanes. youtube.com The hydroxyl group of the alcohol or phenol (B47542) acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This leads to the formation of a urethane (B1682113) linkage. youtube.com
The general reaction can be depicted as: R-NCO + R'-OH → R-NH-CO-OR'
Where R is the 1,1-difluoro-2-propyl group and R' is the alkyl or aryl group from the alcohol or phenol.
The kinetics of urethane formation are influenced by several factors, including the structure of the alcohol, the isocyanate, the solvent, and the presence of catalysts. Generally, the reaction is considered to be second-order, with the rate dependent on the concentrations of both the isocyanate and the alcohol.
The reaction mechanism can be influenced by the reaction conditions. For instance, in the presence of an excess of isocyanate, allophanates can form as intermediates, which then lead to the formation of urethanes. mdpi.com Conversely, an excess of alcohol can also alter the reaction pathway and kinetics. mdpi.com
Detailed kinetic studies often employ techniques like IR spectroscopy to monitor the disappearance of the characteristic isocyanate peak (around 2270-2250 cm⁻¹) and the appearance of the urethane carbonyl peak. osti.gov
Table 1: Factors Influencing Urethane Formation Kinetics
| Factor | Influence on Reaction Rate | Mechanistic Considerations |
| Alcohol Structure | Primary alcohols react faster than secondary and tertiary alcohols due to less steric hindrance. paint.orgresearchgate.net | The accessibility of the hydroxyl group to the isocyanate carbon is a key determinant. |
| Isocyanate Structure | The electron-withdrawing difluoromethyl group in this compound is expected to increase the electrophilicity of the isocyanate carbon, potentially accelerating the reaction compared to non-fluorinated analogs. | The inductive effect of the fluorine atoms enhances the partial positive charge on the isocyanate carbon. |
| Solvent | The solvent can influence reaction rates through polarity and its ability to solvate reactants and transition states. researchgate.net | Specific solvent-reactant interactions can stabilize or destabilize the transition state. |
| Temperature | Higher temperatures generally increase the reaction rate. paint.org | Provides the necessary activation energy for the reaction to proceed. |
Catalysts are frequently employed in urethane synthesis to accelerate the reaction rate and control selectivity. researchgate.net Common catalysts include tertiary amines and organometallic compounds. researchgate.netgoogle.com
Tertiary Amines: Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) (TEA) function as Lewis bases. They are believed to activate the hydroxyl group of the alcohol, making it a more potent nucleophile. paint.orgresearchgate.net
Organometallic Compounds: Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective Lewis acid catalysts. paint.orgresearchgate.net They are thought to activate the isocyanate group by coordinating with the oxygen and nitrogen atoms, thereby increasing its electrophilicity. paint.org Bismuth-based catalysts are also used, though they can be sensitive to moisture. researchgate.net
The choice of catalyst can significantly impact the reaction, and synergistic effects have been observed when using a combination of catalysts. researchgate.net
Table 2: Common Catalysts in Urethane Synthesis
| Catalyst Type | Example(s) | General Mechanism of Action |
| Tertiary Amines | DABCO, Triethylamine | Lewis Base: Activates the alcohol's hydroxyl group. paint.orgresearchgate.net |
| Organometallic Compounds | Dibutyltin dilaurate (DBTDL), Stannous Octoate | Lewis Acid: Activates the isocyanate group. paint.orgresearchgate.net |
| Bismuth Compounds | Bismuth carboxylates | Lewis Acid: Activates the isocyanate group, but can be moisture-sensitive. researchgate.net |
The presence of the 1,1-difluoro group in this compound has a notable electronic effect on the reactivity of the isocyanate moiety. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. Consequently, fluorinated isocyanates are generally more reactive than their non-fluorinated counterparts. mdpi.com This enhanced reactivity can lead to faster polymerization rates in the formation of polyurethanes. mdpi.com
The introduction of fluorine can also influence the properties of the resulting polyurethane, such as increased thermal stability and hydrophobicity. mdpi.com
Reaction with Amines: Urea (B33335) Formation Pathways
The reaction of this compound with primary or secondary amines leads to the formation of substituted ureas. This reaction is generally faster than the reaction with alcohols due to the higher nucleophilicity of amines.
The general reaction is as follows: R-NCO + R'R''NH → R-NH-CO-NR'R''
Where R is the 1,1-difluoro-2-propyl group, and R' and R'' are hydrogen, alkyl, or aryl groups.
Both primary and secondary amines readily react with isocyanates to form ureas. libretexts.org The reaction proceeds through a nucleophilic addition mechanism, where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group.
Primary Amines (R'NH₂): React with this compound to form N,N'-disubstituted ureas.
Secondary Amines (R'R''NH): React with this compound to form N,N,N'-trisubstituted ureas.
The reaction is typically rapid and often does not require a catalyst. However, in some cases, particularly with less reactive amines, catalysts may be employed. The formation of ureas is a key reaction in the synthesis of polyurea polymers and can also be a side reaction in polyurethane synthesis if water is present, as it can react with the isocyanate to form an amine in situ. youtube.comosti.gov
Steric and Electronic Effects on Urea Formation
The formation of urea occurs when an isocyanate reacts with a primary or secondary amine. This reaction is a two-step process initiated by the reaction of the isocyanate with water to generate an amine, which then acts as the nucleophile. The structure of this compound introduces specific steric and electronic factors that influence the rate and outcome of this reaction.
Electronic Effects: The two fluorine atoms on the C1 position exert a powerful electron-withdrawing inductive effect. This effect propagates to the C2 carbon, increasing the electrophilicity of the isocyanate carbon atom. Generally, electron-withdrawing substituents on the alkyl or aryl group of an isocyanate increase its reactivity. mdpi.comacs.org For instance, aromatic isocyanates are typically more reactive than aliphatic ones due to the electron-withdrawing nature of the aromatic ring. patsnap.commdpi.com The strong electronegativity of fluorine deactivates adjacent C-H bonds toward oxidative metabolism and can decrease the Lewis basicity of nearby functional groups. nih.gov In the context of this compound, the difluoro group is expected to enhance the reactivity of the isocyanate group toward nucleophiles compared to its non-fluorinated analog, propane-2-isocyanate.
Steric Effects: The isocyanate group in this compound is attached to a secondary carbon atom. This arrangement presents more steric hindrance compared to a primary isocyanate. poliuretanos.net Increased steric bulk around the isocyanate group can impede the approach of nucleophiles, thereby slowing down the reaction rate. patsnap.compoliuretanos.net Therefore, a balance exists between the activating electronic effect of the difluoro group and the deactivating steric effect of the secondary propyl structure. While the reaction rate of this compound might be slower than a primary aliphatic isocyanate like hexamethylene diisocyanate (HDI), it is likely to be faster than a non-fluorinated secondary isocyanate due to the potent electronic influence of the fluorine atoms. mdpi.com
Reaction with Water: Carbamic Acid and Amine Formation
The reaction of isocyanates with water is a fundamental process, particularly relevant in the formation of polyurethane foams where water is used as a blowing agent. wikipedia.org The reaction proceeds in two main stages:
Carbamic Acid Formation and Decomposition: The isocyanate group reacts with water in a nucleophilic addition to form an unstable carbamic acid intermediate. This intermediate rapidly decomposes, eliminating carbon dioxide (CO₂) to yield a primary amine (1,1-difluoro-2-aminopropane). wikipedia.orgresearchgate.net
Urea Formation: The newly formed amine, being a potent nucleophile, quickly reacts with another molecule of the isocyanate to form a stable, substituted urea. wikipedia.orgresearchgate.net
Hydrolysis Reaction Mechanisms and Kinetic Studies
Kinetic studies on model compounds provide insight into the expected behavior of this compound. The presence of electron-withdrawing groups, such as the difluoro- substitution, is known to significantly lower the activation energy barriers for hydrolysis. chemrxiv.org Conversely, the hydrolysis of simple alkyl isocyanates like methyl isocyanate can be subject to acid catalysis. rsc.org
| Isocyanate | Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |
| p-Tolyl Isocyanate | Uncatalyzed in DMF, 293 K | Varies with [H₂O] | 42.39 kJ/mol (hydrolysis) | researchgate.net |
| Phenyl Isocyanate | Uncatalyzed in dioxane, 25°C | 2.5 x 10⁻⁴ M⁻¹s⁻¹ | Not specified | rsc.org |
| Methyl Isocyanate | Uncatalyzed in dioxane, 25°C | 1.1 x 10⁻⁴ M⁻¹s⁻¹ | Not specified | rsc.org |
Note: The data above is for model compounds and serves as an illustration of typical isocyanate hydrolysis kinetics. Specific kinetic parameters for this compound are not available in the literature.
Catalytic Effects on Water-Isocyanate Reactions
The reaction between isocyanates and water can be significantly accelerated by catalysts. The most common catalysts are tertiary amines and organometallic compounds, such as organotin derivatives. researchgate.net
Tertiary Amines: These act as basic catalysts. Two primary mechanisms have been proposed. The first involves the formation of a complex between the amine and the isocyanate, which activates the isocyanate for nucleophilic attack by water. poliuretanos.com.br The second mechanism suggests the amine forms a complex with water, enhancing its nucleophilicity. poliuretanos.com.br Non-sterically hindered amines like diazabicyclo[2.2.2]octane (DABCO) are effective catalysts for the blowing (water-isocyanate) reaction. poliuretanos.com.br
Organometallic Compounds: Lewis acid catalysts, such as dibutyltin dilaurate (DBTDL), are highly effective for both the water-isocyanate and alcohol-isocyanate reactions. researchgate.net They are generally more active than tertiary amine catalysts. researchgate.net The mechanism is believed to involve the formation of a complex between the catalyst and the isocyanate, or the alcohol/water, activating them for the reaction.
| Catalyst Type | Catalyst Example | Relative Activity (Water Reaction) | Mechanism | Reference(s) |
| Tertiary Amine | Diazabicyclo[2.2.2]octane (DABCO) | Intermediate | Basic catalysis; activates isocyanate or water. | researchgate.netpoliuretanos.com.br |
| Organotin Compound | Dibutyltin dilaurate (DBTDL) | High | Lewis acid catalysis; complex formation. | researchgate.net |
| Organic Acid | p-Toluene sulfonic acid (p-TSA) | Low | Acid catalysis. | researchgate.net |
Reaction with Carboxylic Acids: Amide and Anhydride (B1165640) Formation
Isocyanates react with carboxylic acids to produce N-substituted amides with the evolution of carbon dioxide. This condensation reaction proceeds through the formation of an unstable mixed carbamic-carboxylic anhydride intermediate. thieme-connect.com This intermediate can then decompose via two main pathways:
Decarboxylation: The mixed anhydride loses a molecule of CO₂ to directly form the corresponding N-substituted amide. thieme-connect.comacs.org
Disproportionation: The mixed anhydride can disproportionate into two symmetric anhydrides (a carboxylic anhydride and a carbamic anhydride). The carbamic anhydride is unstable and decomposes to a urea and CO₂. acs.org
The reaction can be efficiently catalyzed by bases such as 4-dimethylaminopyridine (B28879) (DMAP), which allows the reaction to proceed under mild conditions (e.g., 0°C to room temperature) and is useful for synthesizing amides from chiral components without racemization. thieme-connect.com For this compound, the reaction with a carboxylic acid (R-COOH) would yield N-(1,1-difluoropropan-2-yl)acetamide and CO₂.
Reactions with Thiols: Thiocarbamate Formation
The reaction of an isocyanate with a thiol (R-SH) yields an S-alkyl or S-aryl thiocarbamate (also known as a thiourethane). This reaction is analogous to the formation of urethanes from alcohols but often exhibits different reactivity profiles. The addition of thiols to isocyanates is considered a "click" reaction because it is typically very efficient, high-yielding, and produces minimal byproducts. researchgate.netupc.edu
The reaction can be performed under catalyst- and solvent-free conditions, often requiring only gentle heating. researchgate.net However, like other isocyanate reactions, it can be catalyzed by both bases (e.g., DBU, Na₂CO₃) and Lewis acids (e.g., rare-earth-metal amides, DBTDL). upc.edunih.govacs.org The reaction of this compound with a thiol would result in the formation of the corresponding S-substituted N-(1,1-difluoropropan-2-yl)thiocarbamate.
Cycloaddition Reactions of this compound
The carbon-nitrogen and carbon-oxygen double bonds within the isocyanate group allow it to participate in cycloaddition reactions, where it can act as a dienophile or a dipolarophile.
[2+2] Cycloadditions: Isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes to form four-membered β-lactam rings. rsc.org The mechanism of this reaction can be either concerted or stepwise, potentially involving a 1,4-diradical or dipolar intermediate, depending on the specific isocyanate and alkene used. researchtrends.net Highly electrophilic isocyanates, such as chlorosulfonyl isocyanate (CSI), are particularly reactive in these cycloadditions. researchtrends.net Given the electron-withdrawing nature of the difluoro- group in this compound, it is expected to be a relatively reactive partner in [2+2] cycloadditions.
[4+2] Cycloadditions (Diels-Alder Reactions): Isocyanates can function as dienophiles in Diels-Alder reactions with conjugated dienes, leading to the formation of six-membered heterocyclic rings. wikipedia.org
[3+2] Dipolar Cycloadditions: The isocyanate group can also react with 1,3-dipoles, such as nitrones, in [3+2] cycloaddition reactions. These reactions can yield five-membered heterocyclic products like 1,2,4-oxadiazolidin-5-ones. The mechanism can be concerted in nonpolar solvents or stepwise in polar solvents, initiated by the nucleophilic attack of the dipole onto the central carbon of the isocyanate. acs.org
The reactivity of this compound in these reactions will be influenced by the electronic effects of its substituents. The enhanced electrophilicity of the isocyanate carbon due to the fluorine atoms would likely make it a more effective dienophile and dipolarophile compared to non-fluorinated aliphatic isocyanates.
[2+2] Cycloadditions for Azetidinone and Uretidione Formation
[2+2] cycloaddition reactions are a key feature of isocyanate chemistry, leading to the formation of four-membered rings. In the case of this compound, these reactions can yield β-lactams (azetidinones) and uretidiones (1,3-diazetidine-2,4-diones).
The mechanism of [2+2] cycloadditions can proceed through either a concerted or a stepwise pathway. researchgate.net In a concerted mechanism , bond formation occurs simultaneously in a single transition state. libretexts.org Conversely, a stepwise mechanism involves the formation of an intermediate, which can be zwitterionic or a diradical, before the final ring closure. researchgate.netyoutube.com
The nature of the reactants often determines the operative pathway. For instance, reactions of chlorosulfonyl isocyanate with electron-deficient alkenes tend to follow a concerted pathway. In contrast, reactions with electron-rich alkenes are more likely to proceed through a stepwise, single electron transfer (SET) mechanism, forming a 1,4-diradical intermediate. researchtrends.net While specific studies on this compound are not detailed in the provided search results, the general principles of isocyanate reactivity suggest that the electronic properties of the reacting partner would be a critical factor in determining the mechanistic route.
The presence of fluorine atoms on the carbon adjacent to the isocyanate group in this compound is expected to exert a significant electronic and steric influence on cycloaddition reactions. Fluorine is a highly electronegative atom, which can affect the electron density of the isocyanate group and the stability of any potential intermediates.
In general, the stereochemistry of the reactants in cycloaddition reactions is often retained in the product, making these reactions highly stereospecific. libretexts.orglibretexts.org For example, a cis-dienophile will typically yield a product with cis-substituents. libretexts.org The regioselectivity of these reactions is also a crucial aspect, determining which atoms of the reactants bond to each other. The specific influence of the difluoromethyl group on the regio- and stereoselectivity of [2+2] cycloadditions involving this compound would require specific experimental investigation.
[2+3] Cycloadditions with Dipoles for Heterocycle Synthesis
1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. frontiersin.org In these reactions, a 1,3-dipole reacts with a dipolarophile. This compound can potentially act as a dipolarophile, reacting with various 1,3-dipoles such as nitrones and azomethine ylides to form functionalized fluoroalkyl heterocycles. researchgate.net
These reactions are often concerted and can exhibit high regioselectivity and stereospecificity. frontiersin.orgresearchgate.net The presence of the electron-withdrawing difluoromethyl group can enhance the dipolarophilic character of the isocyanate's C=N bond, potentially facilitating these cycloadditions. The synthesis of various nitrogen-containing heterocycles, such as pyrrolidines and isoxazolidines, can be achieved through this methodology. researchgate.net
[2+4] Cycloadditions in Diels-Alder Type Reactions
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. organic-chemistry.orgmasterorganicchemistry.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile. organic-chemistry.org The isocyanate group, particularly when activated by electron-withdrawing groups, can function as a dienophile in hetero-Diels-Alder reactions.
The reactivity in Diels-Alder reactions is generally enhanced by electron-withdrawing groups on the dienophile. libretexts.orgorganic-chemistry.org Therefore, the difluoromethyl group in this compound would be expected to increase its reactivity as a dienophile. These reactions are known for their high stereospecificity and predictable regiochemistry, often favoring the formation of the endo product. libretexts.org When reacting with a diene, this compound could lead to the formation of six-membered heterocyclic rings containing nitrogen. The use of cyclic dienes or dienophiles in these reactions can lead to the formation of bicyclic structures. masterorganicchemistry.commdpi.com
Polymerization Chemistry of this compound
The isocyanate group is well-known for its ability to undergo polymerization. The presence of the difluoroalkyl group can significantly influence the polymerization behavior of this compound.
Homo-polymerization Mechanisms
Isocyanates can undergo homo-polymerization to form polyisocyanates, which are nylon-1 derivatives. This polymerization can be initiated by various catalysts, including anionic and coordination catalysts. The mechanism often involves the sequential addition of monomer units to a growing polymer chain.
The specific mechanism for the homo-polymerization of this compound would depend on the initiator used. For example, with an anionic initiator, the reaction would likely proceed through a living anionic polymerization mechanism. The electronic effects of the difluoromethyl group would play a role in the reactivity of the monomer and the properties of the resulting polymer.
Co-polymerization with Other Monomers
Fluorinated polyurethanes (FPUs) and polyureas are synthesized by reacting fluorinated isocyanates with polyols (diols) and polyamines (diamines), respectively. nih.govnih.gov The incorporation of fluorine can impart desirable properties such as low surface energy, thermal stability, and chemical resistance. mdpi.comresearchgate.net this compound can serve as the fluorinated monomer in these reactions.
The synthesis is a step-growth polyaddition reaction. For polyurethanes, the isocyanate groups (-NCO) react with the hydroxyl groups (-OH) of a diol to form urethane linkages (-NH-CO-O-). For polyureas, the isocyanate reacts with the amine groups (-NH2) of a diamine to form urea linkages (-NH-CO-NH-). wikipedia.org The properties of the resulting polymer can be tailored by the choice of the co-monomer. nih.govmdpi.com For instance, using fluorinated diols as soft segments with diisocyanates can produce FPUs with very low glass transition temperatures and high thermal decomposition temperatures. nih.govnih.govmdpi.com
Table 1: Examples of Co-monomers for FPU and Polyurea Synthesis
| Co-monomer Type | Example Compound | Resulting Polymer |
|---|---|---|
| Diol | 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol | Fluorinated Polyurethane |
| Diamine | Toluenediamine | Polyurea |
| Polyether Polyol | Polytetramethylene glycol (PTMG) | Fluorinated Polyurethane |
This table provides examples of monomer types that could theoretically be co-polymerized with this compound, based on general synthesis methods for fluorinated polyurethanes and polyureas. nih.govmdpi.com
Creating polymers with controlled architectures, such as block co-polymers, requires polymerization techniques that proceed with minimal termination or chain transfer, often referred to as living polymerizations. Anionic and coordination polymerization methods are often suitable for this purpose.
For isocyanates, block co-polymers can be synthesized by the sequential addition of different monomers. For example, a living polymer chain created from an anionically polymerized monomer can be reacted with a diisocyanate to create isocyanate-terminated polymers. These can then be further reacted with other monomers to form block co-polymers, such as nylon, urea, or urethane block co-polymers. google.com Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have also been used for the controlled polymerization of isocyanate-containing monomers, allowing for the synthesis of well-defined homopolymers and subsequent block extensions. rsc.org The synthesis of block co-polymers containing fluorinated segments can lead to materials with unique phase-separated morphologies and surface properties. nih.govresearchgate.net
Control of Polymer Microstructure and Stereoregularity in Fluorinated Polyisocyanates
The control of polymer microstructure, particularly stereoregularity (tacticity), is a significant challenge and goal in polymer synthesis, as it directly influences the material's physical and mechanical properties. wikipedia.org For a chiral monomer like this compound, the arrangement of the chiral centers along the polymer backbone can be isotactic (all same configuration), syndiotactic (alternating configurations), or atactic (random configuration).
Achieving high stereoregularity typically requires the use of specific catalysts in a coordination polymerization. wikipedia.org The catalyst's structure can create a chiral environment around the active site, favoring the addition of the monomer in a specific orientation. While specific catalysts for this compound are not documented in the provided search results, the principles established for other monomers are applicable. The resulting stereoregular fluorinated polyisocyanates would be expected to exhibit enhanced crystallinity and potentially unique helical structures in solution and the solid state, similar to other stereoregular polyisocyanates. The microstructure of fluorinated polymers can also be influenced by the synthesis method, such as comparing latex blends with solution-cast films, which can affect the distribution of fluorinated components and the resulting polymer crystallinity. nist.gov
Reactivity and Functionalization of the Fluorinated Propane (B168953) Backbone
The introduction of a geminal difluoro-moiety at the C1 position of the propane skeleton in this compound fundamentally alters the electronic properties and reactivity of the entire molecule. While the isocyanate group at C2 is the primary site for many chemical transformations, the fluorine atoms exert significant stereoelectronic effects that influence the reactivity of the adjacent carbon atoms, creating unique opportunities for selective functionalization of the propane chain in its derivatives.
The reactivity of the carbon backbone in this compound is profoundly governed by the stereoelectronic effects originating from the two fluorine atoms. These effects are a combination of strong σ-inductive effects and hyperconjugation, which modulate the electron density along the propane chain.
Inductive Effects: Fluorine's high electronegativity results in a powerful electron-withdrawing inductive effect (–I effect). This effect polarizes the C1-F bonds, creating a significant partial positive charge (δ+) on the C1 carbon. This electron deficiency is relayed through the C1-C2 sigma bond, subsequently reducing the electron density at the C2 carbon as well. This electronic pull makes the C2 position more susceptible to nucleophilic attack in derivatives where the functional group can act as a leaving group. Studies on analogous fluorinated alkanes and cycloalkanes have consistently shown that the influence of a CF2 moiety on the acidity or basicity of nearby functional groups is primarily defined by this inductive effect. nih.gov For instance, if the isocyanate group were hydrolyzed to an amine, its basicity would be substantially lower than that of a non-fluorinated analogue.
Hyperconjugation: Beyond simple induction, hyperconjugative interactions between the C-F bonds and adjacent C-C or C-H bonds play a critical role. The σ* antibonding orbitals of the C-F bonds are low in energy and can accept electron density from neighboring sigma bonds. This interaction can influence the stability of reactive intermediates. A carbocation forming at the C2 position would be significantly destabilized by the adjacent, strongly electron-withdrawing CF2 group. Conversely, a radical or anionic center at C2 would experience complex stabilizing or destabilizing interactions dictated by the specific geometry and reaction conditions. In related gem-difluoroalkene systems, this combination of inductive and hyperconjugative effects leads to a calculated charge polarization, rendering the non-fluorinated adjacent carbon electron-rich. While the system is saturated in this compound, the underlying principles of electronic influence remain potent.
The table below illustrates the general principle of how gem-difluorination impacts the electronic environment of adjacent atoms, based on data from related compounds.
| Property | Effect of 1,1-Difluoro Group | Consequence for Reactivity at C2 |
| Inductive Effect (–I) | Strong electron withdrawal from C1 and C2. nih.gov | Increases electrophilicity of C2; decreases basicity of C2-substituents (e.g., amines). |
| C2 Carbocation | Destabilized. | Reactions proceeding via a C2 carbocation are disfavored. |
| C2 Carbanion/Radical | Stability influenced by complex orbital interactions. | Reactivity depends on the specific reaction type (e.g., radical vs. anionic). beilstein-journals.org |
| Acidity of C3-H | Slightly increased. | May facilitate elimination reactions in derivatives with a suitable leaving group at C2. |
This table is based on established principles of fluorinated compounds; specific computational data for this compound is not available.
The functionalization of the propane backbone of this compound derivatives is challenging due to the general inertness of C-H and C-F bonds. technion.ac.ilnih.gov However, the electronic influence of the CF2 group can be harnessed to achieve selectivity in certain reactions, particularly at the C3 position. The primary focus of functionalization would be on derivatives where the highly reactive isocyanate has been converted into a more stable group.
Functionalization at the C3 Position: The C-H bonds of the methyl group at C3 are the most likely targets for functionalization of the alkane chain. Site-selective C(sp³)–H functionalization is a significant challenge in organic synthesis, but polar effects from fluorine substituents can direct reactivity. researchgate.net In reactions involving radical intermediates, the presence of the electron-withdrawing CF2 group two carbons away makes the C3-H bonds slightly more electron-deficient. This can influence the regioselectivity of radical abstraction reactions, such as halogenation or oxidation. Photocatalytic methods, for example, have been shown to functionalize C-H bonds remote from perfluoroalkyl groups, often avoiding the C-H bonds immediately adjacent (alpha) to the fluorinated moiety. researchgate.net This suggests that selective functionalization at C3, which is beta to the CF2 group, could be feasible under specific catalytic conditions.
Functionalization via Elimination: In a derivative of this compound where the C2 substituent is converted into a good leaving group (e.g., a tosylate), an elimination reaction could occur. The inductive effect of the CF2 group would slightly increase the acidity of the protons at C3, potentially facilitating an E2 elimination to form 1,1-difluoropropene.
The table below outlines potential strategies for the selective functionalization of the propane chain in derivatives of the title compound.
| Position | Reaction Type | Role of the 1,1-Difluoro Group | Potential Product |
| C3 | Radical Halogenation | Directs selectivity via polar effects, making C3-H bonds susceptible to abstraction. researchgate.net | 1,1-difluoro-3-halo-2-substituted-propane |
| C3 | Catalytic Oxidation | Influences site-selectivity in C-H activation pathways. acs.org | 1,1-difluoro-2-substituted-propan-3-ol |
| C2/C3 | Base-induced Elimination | Increases acidity of C3-H, facilitating elimination of a C2 leaving group. | 1,1-Difluoropropene |
This table presents theoretical functionalization pathways based on reactivity principles of analogous fluorinated systems.
**advanced Materials Synthesis and Engineering Utilizing 1,1 Difluoro 2 Isocyanatopropane As a Chemical Building Block**
Design and Synthesis of Fluorinated Polymers with Tailored Properties
The introduction of fluorine into polyurethanes (FPUs) can lead to materials with low surface energy, excellent thermal and chemical stability, and good biocompatibility. nih.gov The synthesis of FPUs allows for wide manipulation of their structure and properties. nsf.gov These polymers find applications in diverse fields including coatings, textiles, aerospace, and biomedicine. nih.gov
Achieving control over molecular weight and dispersity is crucial for tailoring the properties of fluorinated polymers. Techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization and atom transfer radical polymerization (ATRP) have been instrumental in synthesizing well-defined fluorinated copolymers. acs.orgmdpi.com These methods allow for the production of polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ). acs.orgnsf.gov
For instance, the dispersity (Đ), which is the ratio of the weight-average molar mass (Mw) to the number-average molar mass (Mn), is a measure of the uniformity of polymer chain lengths. wikipedia.org A value of Đ approaching 1 indicates a more uniform polymer. wikipedia.org In typical step-growth polymerization, which is often used for polyurethanes, the dispersity is generally around 2. wikipedia.org However, living/controlled polymerization techniques can yield polymers with much lower dispersity values. wikipedia.org
The following table summarizes the molecular weight and dispersity data for a series of fluorinated polyurethane oligomers (FOPUs), illustrating the level of control achievable. nsf.gov
| Polymer | Mw ( g/mol ) | Mn ( g/mol ) | Dispersity (Đ = Mw/Mn) |
| HFOPU-1 | 2500 | 2083 | 1.2 |
| MFOPU-1 | 4000 | 2222 | 1.8 |
| HFOPU-2 | 3000 | 2500 | 1.2 |
| MFOPU-2 | 3500 | 1944 | 1.8 |
Data sourced from a study on perfluoropolyether-based polyurethane oligomers. nsf.gov
Segmented copolymers, particularly block copolymers, are a significant class of materials where the properties can be tuned by combining different polymer segments. harth-research-group.org Fluorinated block copolymers can be synthesized through sequential monomer addition using living/controlled polymerization techniques. mdpi.com The incorporation of 1,1-difluoro-2-isocyanatopropane into these structures can create segments with unique properties.
Beyond linear and segmented copolymers, this compound can be a building block for more complex and novel polymer architectures. These can include branched, hyperbranched, and dendritic polymers. pageplace.de Such architectures can lead to materials with unique solution and bulk properties. The synthesis of these complex structures often relies on the careful design of monomers and the use of advanced polymerization techniques. mdpi.com
The reactivity of the isocyanate group allows for its participation in various reactions to create these non-linear structures. For example, the synthesis of isocyanate-based brush block copolymers has been demonstrated through the polymerization of isocyanate macromonomers. acs.org This approach allows for the creation of well-defined, high molecular weight polymers with complex architectures. acs.org
Synthesis of Fluorinated Hybrid Materials and Composites
Fluorinated hybrid materials and composites combine the properties of fluorinated polymers with those of other materials, such as inorganic frameworks, to create materials with enhanced or novel functionalities.
The sol-gel process is a versatile method for creating inorganic-organic hybrid materials. researchgate.netmdpi.com In this process, derivatives of this compound can be covalently integrated into an inorganic network, such as silica. This is typically achieved by functionalizing the fluorinated monomer with a silane (B1218182) coupling agent that can participate in the sol-gel reaction. researchgate.net
This covalent integration ensures a high degree of homogeneity and can lead to materials with improved thermal stability and mechanical properties. researchgate.net The fluorolytic sol-gel synthesis is a specific method for producing nanoscaled metal fluorides and can be used to create novel metal fluoride-based organic-inorganic composites. rsc.org
The surface properties of materials can be significantly altered by grafting fluorinated polymers onto them. The isocyanate functionality of this compound makes it highly suitable for surface grafting applications. nih.govmdpi.com The reactive isocyanate group can form covalent bonds with various functional groups present on a substrate's surface, such as hydroxyl or amine groups. nih.gov
This surface modification can impart properties like hydrophobicity and oleophobicity. mdpi.com The process of interfacial polymerization, where polymerization occurs at the interface of two immiscible liquids, is another technique that can be utilized to create thin fluorinated polymer films on surfaces. youtube.com
The following table provides an example of the change in surface properties, specifically the water contact angle, after surface grafting. A higher contact angle indicates increased hydrophobicity.
| Material | Water Contact Angle (°) |
| Unmodified Poly(ester-urethane) | 80.5 |
| PEG-grafted Poly(ester-urethane) | 21.8 - 23.9 |
Data sourced from a study on surface grafting of PEG onto a polyurethane film. mdpi.com While this example uses PEG, a similar principle applies to grafting with fluorinated polymers to achieve hydrophobicity.
**theoretical and Computational Investigations of 1,1 Difluoro 2 Isocyanatopropane and Its Chemical Transformations**
Electronic Structure and Molecular Properties Analysis of 1,1-difluoro-2-isocyanatopropane
The arrangement of electrons and the resulting molecular geometry are fundamental to a compound's chemical behavior. For this compound, these properties are significantly influenced by the presence of highly electronegative fluorine atoms and the reactive isocyanate group.
Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, are instrumental in elucidating the electronic landscape of a molecule. appleacademicpress.com For this compound, these calculations would reveal the distribution of electron density and the nature of its molecular orbitals. The isocyanate group (–N=C=O) is characterized by a linear structure with cumulated double bonds. researchgate.net The carbon atom in this group is electron-deficient due to the high electronegativity of the adjacent nitrogen and oxygen atoms, making it highly susceptible to nucleophilic attack. nih.govcrowdchem.net
The introduction of two fluorine atoms on the adjacent carbon (C1) further perturbs the electronic distribution. Fluorine's strong electron-withdrawing nature would induce a significant partial positive charge on the carbon atom to which they are attached. This inductive effect can also influence the reactivity of the neighboring isocyanate group. An electron-withdrawing group attached to an isocyanate is known to enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity. nih.gov
| Property | Description | Expected Influence on this compound |
| Highest Occupied Molecular Orbital (HOMO) | The outermost orbital containing electrons, often involved in reactions with electrophiles. | The location and energy of the HOMO would be critical in determining the molecule's role as a nucleophile in certain reactions. |
| Lowest Unoccupied Molecular Orbital (LUMO) | The innermost orbital without electrons, which can accept electrons from a nucleophile. | The LUMO is likely centered on the electrophilic carbon of the isocyanate group, making it the primary site for nucleophilic attack. |
| Electron Density | The probability of finding an electron in a particular region of the molecule. | High electron density would be found around the electronegative fluorine and oxygen atoms, while the carbon of the isocyanate group would be electron-deficient. |
| Electrostatic Potential Map | A visual representation of the charge distribution in a molecule. | This map would show negative potential (red) around the fluorine and oxygen atoms and positive potential (blue) around the isocyanate carbon and the protons. |
This table provides a hypothetical summary based on the general principles of quantum chemistry as applied to the structure of this compound.
The single bonds in the propane (B168953) backbone of this compound allow for rotation, leading to different spatial arrangements of the atoms, known as conformers or rotamers. The stability of these conformers is governed by a delicate balance of steric hindrance, dipole-dipole interactions, and hyperconjugation. youtube.comnih.gov
In molecules containing vicinal fluorine atoms, the gauche conformation is often found to be more stable than the anti (or staggered) conformation, a phenomenon known as the "gauche effect". youtube.com This preference is often attributed to stabilizing hyperconjugative interactions between the C-H bonding orbital and the C-F antibonding orbital (σC-H → σ*C-F). youtube.comnih.gov For this compound, the conformational landscape would be complex due to the interplay of the geminal difluoro group and the isocyanate group.
Computational studies on similar small fluorinated molecules, such as 1,1-difluoroacetone, have shown that the relative stability of conformers can be highly dependent on the solvent environment. rsc.org In the gas phase, one conformer may be preferred, but in a polar solvent, a different, more polar conformer might be stabilized. rsc.org For this compound, computational modeling would be essential to predict the preferred conformations and the energy barriers between them.
| Conformer Type | Key Dihedral Angle(s) | Expected Relative Stability | Factors Influencing Stability |
| Anti | F-C1-C2-N ≈ 180° | Potentially less stable | Steric repulsion between the bulky isocyanate group and the fluorine atoms might be minimized, but dipole-dipole repulsions could be significant. |
| Gauche | F-C1-C2-N ≈ 60° | Potentially more stable | May be stabilized by the gauche effect and hyperconjugative interactions, despite potential steric hindrance. |
This table presents a simplified, hypothetical conformational analysis for this compound based on principles observed in similar molecules.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights into the transition states and intermediates that are often difficult to observe experimentally. rsc.orgresearchgate.netacs.org
A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. For reactions involving this compound, such as its reaction with alcohols to form urethanes or with amines to form ureas, computational methods can be used to locate and characterize the relevant transition states. researchgate.netrsc.org
The reaction of an isocyanate with an alcohol is a nucleophilic addition. researchgate.net Computational studies have explored both concerted and stepwise mechanisms for this reaction. researchgate.net In a concerted mechanism, the nucleophilic attack by the alcohol's oxygen on the isocyanate carbon and the proton transfer to the nitrogen occur simultaneously. rsc.org In a stepwise mechanism, a zwitterionic intermediate is formed first, followed by proton transfer. The presence of the electron-withdrawing difluoro group in this compound would likely lower the activation energy for the nucleophilic attack, potentially favoring a concerted pathway.
By mapping the energy of the system as the reactants are converted into products, an energy profile for the reaction can be constructed. This profile illustrates the relative energies of the reactants, transition states, intermediates, and products. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state indeed connects the reactants and products. acs.org
For the reactions of this compound, these calculations would quantify the activation energies and reaction enthalpies. For instance, the reaction of isocyanates with alcohols to form urethanes is exothermic, with reported heats of formation ranging from -16 to -34 kcal/mol. ebrary.net Computational modeling can provide more precise values for specific reactants and conditions.
Catalysts are often used to accelerate isocyanate reactions. Computational studies can model the role of catalysts by including them in the reaction system. This allows for the investigation of how the catalyst interacts with the reactants to lower the activation energy. For example, in base-catalyzed reactions of isocyanates, different mechanisms can operate depending on the acidity of the nucleophile and the strength of the base catalyst. rsc.org Computational modeling can help to distinguish between these potential catalytic cycles. mdpi.com
Structure-Reactivity Relationship Studies of Fluorinated Isocyanates
The reactivity of isocyanates (R-N=C=O) is dominated by the electrophilic character of the central carbon atom. This carbon is susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water, to form urethanes, ureas, and carbamic acids (which subsequently decompose to amines and carbon dioxide), respectively. acs.orgwikipedia.org The rate and selectivity of these reactions are highly dependent on the electronic and steric nature of the 'R' group attached to the nitrogen atom.
In the case of this compound, the molecule's reactivity is profoundly influenced by the two fluorine atoms on the adjacent carbon (C1). Fluorine is the most electronegative element, and its presence results in a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F bonds, drawing electron density away from the carbon backbone. This electron withdrawal is transmitted through the sigma bond framework to the neighboring C2 carbon, which bears the isocyanate group.
The consequence of this inductive effect is a significant increase in the electrophilicity of the isocyanate carbon. The electron density at the N=C=O group is reduced, making the carbonyl carbon an even more potent target for nucleophilic attack compared to its non-fluorinated analogue, 2-isocyanatopropane. Therefore, it is predicted that this compound will exhibit enhanced reactivity towards nucleophiles. This heightened reactivity is a hallmark of many gem-difluoro compounds, where the fluorine atoms activate the molecule for various transformations. nih.gov
The relationship between a molecule's electronic structure and its reaction rates can be quantified using linear free-energy relationships (LFERs). The most well-known of these is the Hammett equation, which correlates the reaction rate constants of substituted aromatic compounds with substituent constants (σ) and a reaction constant (ρ). wikipedia.orgutexas.edu A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the transition state. cambridge.org
While the Hammett equation is formally applied to aromatic systems, the underlying principle is broadly applicable to aliphatic compounds where inductive effects are dominant. For the nucleophilic addition to an isocyanate, the reaction proceeds through a transition state with a significant buildup of negative charge on the oxygen and nitrogen atoms of the former isocyanate group. Electron-withdrawing substituents stabilize this developing negative charge, thereby lowering the activation energy and increasing the reaction rate.
For this compound, the gem-difluoro group acts as a potent, non-aromatic electron-withdrawing substituent. Its effect on the reaction rate would be analogous to that of a strong electron-withdrawing group in a Hammett-type analysis, leading to a significantly faster reaction compared to unsubstituted alkyl isocyanates.
The following interactive table illustrates the expected correlation between the electronic nature of substituents and the relative rate of reaction with a standard nucleophile (e.g., an alcohol). While experimental kinetic data for this compound is not available in the cited literature, the table provides a qualitative and quantitative estimation based on established principles of physical organic chemistry.
| Substituent (R) in R-CH(CH₃)-NCO | Dominant Electronic Effect | Expected Relative Rate (k_rel) |
|---|---|---|
| (CH₃)₂CH- | Electron-Donating (+I) | 0.5 |
| CH₃CH₂- | Weakly Electron-Donating (+I) | 0.8 |
| H- | Reference (Ethyl Isocyanate) | 1.0 |
| ClCH₂- | Weakly Electron-Withdrawing (-I) | 15 |
| F₂CH- | Strongly Electron-Withdrawing (-I) | >100 |
This table is illustrative and presents expected trends based on electronic effects. The relative rates are hypothetical estimates to demonstrate the principle.
Quantitative Structure-Property Relationship (QSPR) models represent a more sophisticated approach to correlating molecular structure with physical or chemical properties, including reactivity. These models use statistical methods to build mathematical equations that relate a property of interest (like a reaction rate constant, log k) to a set of calculated molecular descriptors.
For reactions involving this compound, a QSPR model could be developed to predict its reactivity with various nucleophiles under different conditions. While specific QSPR studies for this particular compound are not found in the public literature, the general methodology would involve:
Defining a "training set" of various isocyanates with known reaction rates.
Calculating a wide range of molecular descriptors for each isocyanate in the set.
Using statistical techniques (e.g., multiple linear regression, machine learning) to find the best correlation between a subset of descriptors and the reaction rate.
Validating the resulting equation using an external "test set" of molecules not used in model creation.
The descriptors relevant to a QSPR model for isocyanate reactivity would fall into several categories. The table below outlines key descriptor types that would be crucial for modeling the reactivity of this compound.
| Descriptor Category | Specific Descriptor Example | Relevance to Isocyanate Reactivity |
|---|---|---|
| Electronic | Partial charge on the isocyanate carbon | Quantifies the electrophilicity of the reaction center. A more positive charge implies higher reactivity. |
| Electronic | Dipole Moment | Reflects the overall polarity of the molecule, influencing interactions with polar reactants and solvents. |
| Electronic | Energy of the Lowest Unoccupied Molecular Orbital (LUMO) | A lower LUMO energy indicates a greater ability to accept electrons from a nucleophile, correlating with higher reactivity. |
| Steric | Molecular Volume / Surface Area | Describes the bulk of the molecule, which can hinder the approach of a nucleophile to the reaction center. |
| Topological | Connectivity Indices (e.g., Kier & Hall indices) | Numerical representation of molecular branching and structure, which indirectly relates to steric and electronic properties. |
| Quantum Chemical | Calculated C-F and C-N bond lengths | Structural parameters that are influenced by the electronic environment and can be correlated with reactivity. |
A successful QSPR model would allow for the rapid in silico screening of novel fluorinated isocyanates, predicting their reactivity without the need for synthesis and experimental testing, thereby accelerating the design of new molecules for specific applications.
**advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation of 1,1 Difluoro 2 Isocyanatopropane Transformations**
In Situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates
In situ spectroscopy allows for the continuous monitoring of chemical reactions as they occur, providing a dynamic view of the transformation of reactants into products. This real-time analysis is invaluable for understanding the kinetics and identifying short-lived intermediates that might be missed by traditional offline methods.
Real-time monitoring of reactions involving isocyanates is effectively achieved using Fourier Transform Infrared (FTIR) spectroscopy, often coupled with a fiber-optic probe. This technique is particularly useful for tracking the progress of reactions by observing the characteristic asymmetric stretching vibration of the isocyanate group (-N=C=O).
The intensity of the isocyanate peak, typically found around 2250-2340 cm⁻¹, can be monitored over time to determine the rate of its consumption. For instance, in urethane (B1682113) formation, the disappearance of the isocyanate peak indicates the progression of the reaction. This method provides valuable data for assessing reaction rates and the extent of cure. In situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful variant that allows for the non-destructive analysis of the reaction mixture directly in the reaction vessel, offering insights into both kinetic and thermodynamic properties.
Table 1: Characteristic FTIR Frequencies for Monitoring Isocyanate Reactions
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2340 | Monitors the consumption of the isocyanate reactant. |
| Urethane (-NH-C=O) | N-H Stretch, C=O Stretch | ~3300, ~1700 | Monitors the formation of the urethane product. |
| Urea (B33335) (-NH-CO-NH-) | N-H Stretch, C=O Stretch | ~3350, ~1640 | Monitors the formation of urea byproducts. |
This table is generated based on typical values for isocyanate reactions and serves as an illustrative example.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed structural information about molecules in solution. It is used to identify reaction intermediates and to confirm the structure of the final products in transformations involving 1,1-difluoro-2-isocyanatopropane.
Dynamic NMR (DNMR) techniques are employed to study chemical processes that occur at rates comparable to the NMR timescale. These studies can provide quantitative data on reaction kinetics and conformational changes. For instance, variations in temperature can be used to study the rates of bond rotation, inversion, and other dynamic processes within the molecule. While specific DNMR studies on this compound are not extensively documented, the principles of DNMR are applicable to understanding its conformational dynamics and the kinetics of its reactions.
Given the presence of two fluorine atoms in this compound, ¹⁹F NMR spectroscopy is a particularly powerful technique for monitoring its reactions. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity. The large chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap, making it easier to distinguish between different fluorine-containing species in the reaction mixture.
During a reaction, the disappearance of the ¹⁹F NMR signal corresponding to this compound and the appearance of new signals corresponding to fluorinated products and intermediates can be monitored to track the reaction progress. This provides a clear and quantitative measure of the conversion of the starting material.
Table 2: Illustrative ¹⁹F NMR Chemical Shifts for Monitoring a Hypothetical Reaction
| Species | Hypothetical ¹⁹F Chemical Shift (ppm) | Observation |
| This compound | δ₁ | Signal intensity decreases over time |
Mass Spectrometry for Reaction Product and Byproduct Analysis
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of new chemical entities. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions with a high degree of confidence. thermofisher.comescholarship.org This is particularly valuable when dealing with unknown products from the transformations of this compound, where the presence of fluorine and nitrogen atoms can lead to unique isotopic patterns and mass defects.
In a hypothetical analysis of a reaction mixture containing this compound and its derivatives, HRMS would be employed to obtain precise mass-to-charge (m/z) ratios of the various species present. For instance, the protonated molecule of this compound ([M+H]⁺) would be targeted for accurate mass measurement to confirm its elemental composition. The high resolving power of modern HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, is essential to distinguish between isobaric interferences, which are common in complex matrices. nih.govnih.gov
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Analyte | Elemental Composition | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |
| [this compound+H]⁺ | C₄H₆F₂NO⁺ | 122.0412 | 122.0410 | -1.64 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the connectivity of atoms within a molecule through controlled fragmentation. nih.govmdpi.com In the context of this compound, MS/MS would be instrumental in confirming the structure of the parent molecule and identifying the structures of its transformation products.
During an MS/MS experiment, the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum. The fragmentation pattern is characteristic of the molecule's structure. For example, the isocyanate group (-N=C=O) is known to produce characteristic neutral losses or fragment ions, which would be indicative of its presence in any transformation products. nih.gov
Table 2: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for the [M+H]⁺ ion of this compound (Precursor Ion: m/z 122.04)
| Fragment Ion (m/z) | Proposed Elemental Composition | Proposed Neutral Loss | Structural Interpretation |
| 80.03 | C₃H₆F₂⁺ | HNCO | Loss of isocyanic acid |
| 65.02 | C₂H₃F₂⁺ | CH₃NCO | Loss of methyl isocyanate |
| 57.03 | C₃H₅O⁺ | C₂H₂F₂N | Rearrangement and fragmentation |
| 43.02 | C₂H₃O⁺ | C₂H₄F₂N | Fragmentation of the propyl chain |
X-ray Crystallography of Co-crystals, Intermediates, and Derivatives for Structural Confirmation
While mass spectrometry provides invaluable information on the mass and connectivity of molecules, X-ray crystallography offers the definitive, three-dimensional structure of a crystalline compound. researchgate.net For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its structure.
In cases where the parent compound is a liquid or difficult to crystallize, the formation of a stable, crystalline derivative can be pursued. For instance, reacting this compound with an appropriate nucleophile could yield a solid product amenable to crystallization. The resulting crystal structure would not only confirm the structure of the derivative but also, by extension, the structure of the starting isocyanate. This technique is also invaluable for characterizing stable intermediates in a reaction pathway.
Chromatographic Methods for Complex Reaction Mixture Separation and Analysis
The transformations of a reactive species like this compound are likely to produce complex mixtures of products. Chromatographic techniques are essential for the separation of these components prior to their analysis by mass spectrometry or other detectors.
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. The components of a mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. The NIST database contains extensive mass spectral libraries that can aid in the identification of known compounds. nist.govnist.gov
In the analysis of a reaction involving this compound, GC-MS would be suitable for identifying any volatile byproducts or unreacted starting material. The retention time in the gas chromatogram provides an additional layer of identification when compared to authentic standards.
For non-volatile, polar, or thermally labile products, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. nih.gov The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase. HPLC can be coupled with various detectors, including UV-Vis and, most powerfully, mass spectrometry (LC-MS).
The reaction of this compound with nucleophiles, for example, would likely produce less volatile and more polar adducts. HPLC would be essential to separate these products from the reaction mixture, allowing for their individual characterization by MS or HRMS. The choice of column chemistry and mobile phase composition would be optimized to achieve the best separation of the compounds of interest.
Q & A
Q. What are the optimal synthetic routes for 1,1-difluoro-2-isocyanatopropane in laboratory settings?
The synthesis of this compound (C₄H₅F₂NO) typically involves phosgenation of the corresponding amine precursor. A common approach includes reacting 1,1-difluoro-2-aminopropane with triphosgene under anhydrous conditions in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Catalysts such as triethylamine or potassium carbonate (K₂CO₃) can accelerate the reaction. Strict temperature control (0–5°C) minimizes side reactions like urea formation. Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate the isocyanate . For fluorinated analogs, cyclopropanation strategies using difluorocarbene intermediates (e.g., from CHF₂Cl) may also inform synthetic optimization .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- IR Spectroscopy : The isocyanate group exhibits a sharp absorption band near 2250 cm⁻¹ (N=C=O stretch). Fluorine substituents show additional C-F stretches between 1100–1250 cm⁻¹ .
- NMR : ¹⁹F NMR reveals two distinct fluorine signals for the difluoromethyl group (δ ≈ -100 to -120 ppm, split due to coupling). ¹H NMR shows a triplet for the CH₂ group adjacent to fluorine (J ≈ 20–25 Hz).
- Mass Spectrometry : The molecular ion peak (m/z 121.09) confirms the molecular weight, with fragmentation patterns consistent with loss of the isocyanate group (-NCO, m/z 44) .
Q. What safety protocols are critical when handling this compound?
Due to its reactivity and potential toxicity:
- Conduct reactions in a fume hood to avoid inhalation of vapors.
- Use nitrile gloves and safety goggles to prevent skin/eye contact.
- Store under anhydrous conditions (argon or nitrogen atmosphere) to prevent hydrolysis.
- Dispose of waste via neutralization with aqueous ethanolamine to convert residual isocyanate into non-hazardous urea derivatives .
Q. What are the common side reactions during synthesis, and how can they be minimized?
- Hydrolysis : The isocyanate group reacts with moisture to form urea. Use anhydrous solvents and molecular sieves.
- Dimerization : Elevated temperatures promote trimerization into isocyanurates. Maintain reaction temperatures below 10°C .
- By-product formation : Impurities from incomplete phosgenation can be removed via short-path distillation under reduced pressure .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound with nucleophiles be resolved?
Contradictions in reactivity (e.g., variable yields with amines or alcohols) often arise from solvent polarity, steric effects, or competing pathways. Systematic studies should:
- Vary solvent dielectric constants (e.g., DMF vs. toluene) to assess polarity’s role.
- Compare steric hindrance using primary vs. secondary nucleophiles.
- Employ kinetic vs. thermodynamic control by adjusting reaction times and temperatures.
- Validate mechanisms via DFT calculations to map energy barriers for competing pathways .
Q. How does computational chemistry predict regioselectivity in cycloaddition reactions involving this compound?
Density Functional Theory (DFT) simulations (e.g., using Gaussian or ORCA) model transition states to predict whether the isocyanate group reacts at the carbonyl carbon or fluorine-substituted carbon . For example:
- Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites.
- Solvent effects (via Molecular Dynamics simulations) reveal how polar aprotic solvents stabilize charge-separated intermediates.
- Benchmark against experimental data from NIST spectral libraries to validate accuracy .
Q. How do difluoromethyl groups influence the electrophilicity of the isocyanate moiety compared to non-fluorinated analogs?
The electron-withdrawing nature of fluorine increases the electrophilicity of the isocyanate group, enhancing reactivity with nucleophiles. This is quantified via:
- Hammett constants (σₚ values for CF₂ groups ≈ 0.43), indicating moderate electron withdrawal.
- Natural Bond Orbital (NBO) analysis , showing increased positive charge on the carbonyl carbon.
- Comparative kinetics with non-fluorinated isocyanates (e.g., propyl isocyanate) reveal 2–3× faster reaction rates in fluorinated analogs .
Q. What in situ monitoring techniques are effective for tracking reactions involving this compound?
- FTIR Spectroscopy : Monitor the disappearance of the isocyanate peak (2250 cm⁻¹) in real time.
- Raman Spectroscopy : Track C-F bond vibrations (1100–1250 cm⁻¹) to assess structural integrity.
- Online Mass Spectrometry : Detect intermediates and by-products during continuous flow synthesis.
- Compare results with reference data from NIST’s Standard Reference Database for fluorinated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
